![molecular formula C17H15FN2O3 B2552307 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921995-48-4](/img/structure/B2552307.png)
3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a structurally complex molecule that features several pharmacophoric elements. It includes a 3-fluorooxindole moiety and a dibenzo[b,f][1,4]oxazepine scaffold, both of which are recognized for their significance in medicinal chemistry. The presence of a fluorine atom and the oxazepine ring suggests potential biological activity and the possibility of engaging in various chemical reactions .
Synthesis Analysis
The synthesis of related compounds involves the use of organocatalytic asymmetric Mannich reactions. In one study, 3-fluorooxindoles were reacted with dibenzo[b,f][1,4]oxazepines to yield cyclic amines with chiral tetrasubstituted C–F stereocenters. These reactions were catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, which provided excellent yields and high levels of diastereo- and enantioselectivity. A feasible reaction mechanism for this process was also proposed .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of a seven-membered oxazepine ring. This ring system is a key feature and is often synthesized through intramolecular nucleophilic aromatic fluoride displacement, as seen in the synthesis of thieno[4,3,2-ef][1,4]benzoxazepine derivatives .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be quite diverse. For instance, the Fries rearrangement, a reaction that involves the migration of an acyl group within an aromatic system, has been employed in the synthesis of related fluorinated benzamide compounds. This rearrangement was performed under microwave-assisted, catalyst- and solvent-free conditions, demonstrating the potential for green chemistry approaches in the synthesis of fluorinated heterocycles .
Physical and Chemical Properties Analysis
Fluorinated compounds, such as this compound, often exhibit unique physical and chemical properties due to the presence of the fluorine atom. Fluorine can significantly influence the lipophilicity, metabolic stability, and bioavailability of pharmaceuticals. In related research, fluorinated benzothiazoles demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, highlighting the importance of fluorine in modulating biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Microwave-Induced Synthesis : A study by Desai, Rajpara, and Joshi (2013) demonstrated the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. The compounds synthesized showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the role of the fluorine atom in enhancing antimicrobial properties (Desai, Rajpara, & Joshi, 2013).
Biological Activity and Potential Pharmacophores
Antitumor Properties : Hutchinson et al. (2001) explored synthetic routes to fluorinated 2-(4-aminophenyl)benzothiazoles, revealing potent cytotoxicity in vitro in human breast cancer cell lines. This study suggests the utility of fluorinated compounds in developing antitumor agents (Hutchinson et al., 2001).
Synthesis of Novel Scaffolds : The synthesis of novel thieno[4,3,2-ef][1,4]benzoxazepine ring system by Tomer, Shutske, and Friedrich (1997) showcases the exploration of fluorinated compounds for creating new chemical scaffolds with potential biological applications (Tomer, Shutske, & Friedrich, 1997).
Catalyst-Free Synthesis : Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method for creating fluorinated benzamides. This efficient approach highlights the growing interest in green chemistry and the synthesis of fluorinated compounds with potential for further functionalization (Moreno-Fuquen et al., 2019).
Eigenschaften
IUPAC Name |
3-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUHTGARMAGFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)
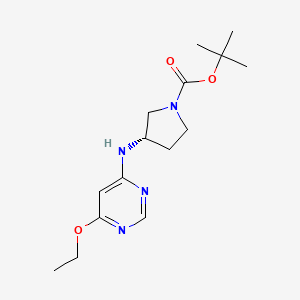
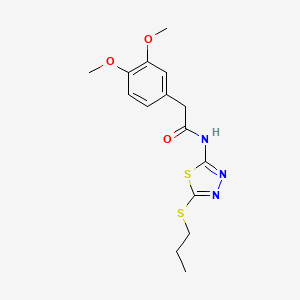
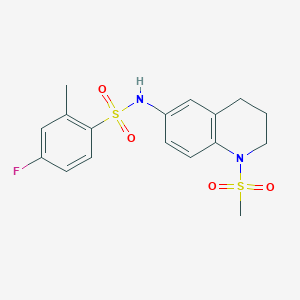

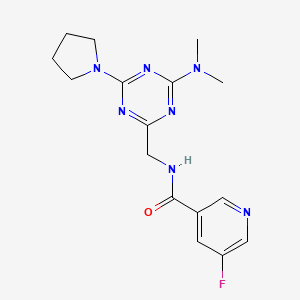
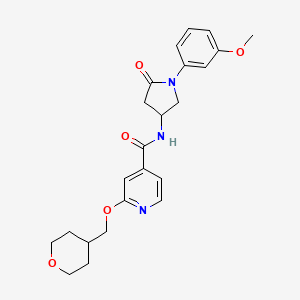
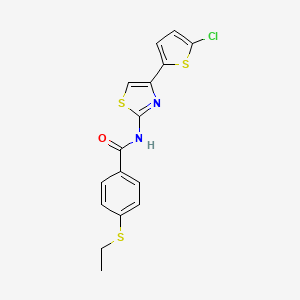
![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)
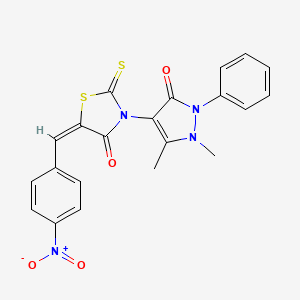
![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)
![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)